恩布克利酯

描述

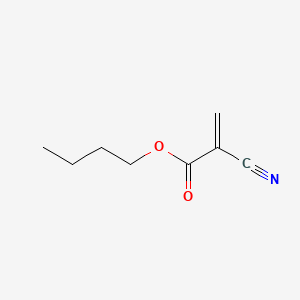

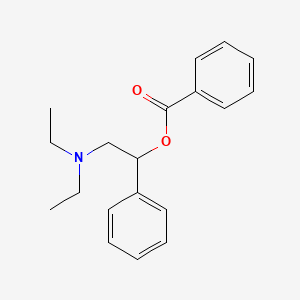

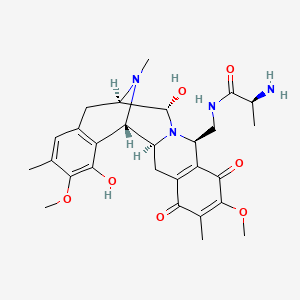

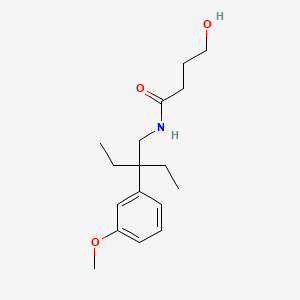

Enbucrilate, also known as butyl 2-cyanoacrylate, is a cyanoacrylate ester that is widely used as a surgical tissue adhesive. It is known for its rapid polymerization upon contact with blood or other moist surfaces, forming a strong bond. This property makes it particularly useful in medical applications where quick and effective tissue adhesion is required .

科学研究应用

Enbucrilate has a wide range of applications in scientific research, including:

Medicine: Used as a tissue adhesive in surgical procedures, particularly in the treatment of gastric variceal bleeding and other vascular malformations

Biology: Employed in various biological experiments where tissue adhesion is required.

Chemistry: Utilized in the synthesis of polymeric materials and as a reagent in organic synthesis.

作用机制

Target of Action

Enbucrilate, also known as Butyl 2-cyanoacrylate, is a cyanoacrylate ester . It has been used as a surgical tissue adhesive . The primary targets of Enbucrilate are the tissues that need to be adhered during surgical procedures .

Mode of Action

Enbucrilate works by rapidly polymerizing in the presence of ionic substances such as moisture, blood, or tissue fluids . This rapid polymerization allows it to bond with the target tissues instantaneously and with good reliability . The bond formed by Enbucrilate is strong but rigid .

Biochemical Pathways

It is known that the polymerization of enbucrilate in the presence of ionic substances is a key process in its mechanism of action .

Result of Action

The primary result of Enbucrilate’s action is the formation of a strong, rigid bond between tissues . This bond can help to close surgical or wound incisions quickly, with the closure of the wound or cut being quick (about 30 to 45 seconds) . The product has inherently some valuable bacteriostatic properties . The cosmetic outcome of the closure is comparable or generally better than an equivalent suture substitute with least amount of scarring visible after three to six months .

Action Environment

The action of Enbucrilate can be influenced by environmental factors such as the presence of moisture, blood, or tissue fluids, which can trigger its rapid polymerization . Additionally, the efficacy of Enbucrilate can be affected by the specific conditions of the surgical or wound site . For example, in a retrospective study, patients developed temporary ischaemia or exhibited lack of efficacy during treatment with Enbucrilate for haemoptysis .

生化分析

Biochemical Properties

Enbucrilate plays a significant role in biochemical reactions. It is a cyanoacrylate ester, which means it can rapidly polymerize in the presence of water, forming strong bonds. This property makes Enbucrilate an effective surgical adhesive .

Molecular Mechanism

Enbucrilate exerts its effects at the molecular level through rapid polymerization. When it comes into contact with water or bodily fluids, it polymerizes to form a strong, flexible bond. This bond can adhere tissues together, aiding in wound closure and healing .

Temporal Effects in Laboratory Settings

In laboratory settings, Enbucrilate has shown to be a stable compound. It retains its adhesive properties over time, making it a reliable tool for surgical procedures and wound healing .

Transport and Distribution

Enbucrilate is typically applied directly to the site of action, such as a surgical wound. Therefore, its transport and distribution within cells and tissues are localized to the application site .

Subcellular Localization

As a tissue adhesive, Enbucrilate acts at the tissue level rather than the subcellular level. It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Enbucrilate is synthesized from ethyl 2-cyanoacrylate and 1-butanol. The process involves the following steps:

Preparation of α-cyanoacrylate ethyl ester monomer: This is achieved by reacting ethyl cyanoacetate with formaldehyde in the presence of a base.

Transesterification: The α-cyanoacrylate ethyl ester is then reacted with 1-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of enbucrilate involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

Mixing: The reactants are mixed in a reactor with the acid catalyst.

Heating: The mixture is heated to the desired temperature to facilitate the transesterification reaction.

Distillation: The product is purified by distillation to remove any unreacted starting materials and by-products.

化学反应分析

Types of Reactions: Enbucrilate undergoes several types of chemical reactions, including:

Polymerization: Upon contact with moisture, enbucrilate rapidly polymerizes to form a solid adhesive.

Hydrolysis: Enbucrilate can hydrolyze in the presence of water, leading to the formation of butanol and cyanoacrylic acid.

Common Reagents and Conditions:

Polymerization: Initiated by moisture or blood.

Hydrolysis: Occurs in aqueous environments, often under physiological conditions.

Major Products Formed:

Polymerization: Forms a solid polymer that acts as an adhesive.

Hydrolysis: Produces butanol and cyanoacrylic acid.

相似化合物的比较

Enbucrilate belongs to the class of cyanoacrylates, which are known for their adhesive properties. Similar compounds include:

Methyl 2-cyanoacrylate: Commonly used in household superglues.

Ethyl 2-cyanoacrylate: Used in medical and industrial adhesives.

Octyl 2-cyanoacrylate: Preferred for medical applications due to its flexibility and lower toxicity

Uniqueness of Enbucrilate: Enbucrilate is unique among cyanoacrylates due to its specific balance of adhesive strength and biocompatibility, making it particularly suitable for medical applications. Its rapid polymerization and strong bonding capabilities set it apart from other cyanoacrylates .

属性

IUPAC Name |

butyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-4-5-11-8(10)7(2)6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJFUHOGVZWXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-80-7, 25154-80-7 (homopolymer), 6606-65-1 (Parent) | |

| Record name | Poly(butyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enbucrilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-cyano-, butyl ester, polymers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064417 | |

| Record name | Butyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6606-65-1, 25154-80-7 | |

| Record name | Butyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6606-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enbucrilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-cyano-, butyl ester, polymers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enbucrilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenoic acid, 2-cyano-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enbucrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENBUCRILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CEP82QNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does enbucrilate work as a tissue adhesive?

A1: Enbucrilate undergoes rapid polymerization upon contact with anions present in bodily fluids like blood or tissue fluid. [, ] This polymerization forms a strong, adherent film that binds tissues together. []

Q2: What are the downstream effects of enbucrilate polymerization?

A2: Polymerization leads to:

- Adhesion: Firm bonding of tissues. []

- Hemostasis: Rapid cessation of bleeding by mechanically obstructing blood flow. []

- Foreign body reaction: A typical inflammatory response involving granulation tissue and foreign-body giant cells surrounding the polymerized enbucrilate. []

Q3: What is the molecular formula and weight of enbucrilate?

A3: The molecular formula of enbucrilate is C8H11NO2, and its molecular weight is 153.18 g/mol. []

Q4: How does enbucrilate interact with cartilage tissue?

A4: Enbucrilate demonstrates excellent bonding capabilities with cartilage, making it suitable for use in augmentation rhinoplasty. []

Q5: Is enbucrilate stable in the middle ear environment?

A5: Studies in rabbits showed that enbucrilate can cause bone necrosis and granulation tissue reactions in the middle ear. [] Therefore, its use in this area requires extreme caution and should be minimized, particularly near the labyrinthine capsule. []

Q6: Does enbucrilate possess any inherent catalytic properties relevant to its applications?

A6: Enbucrilate's primary mechanism of action is based on its rapid polymerization, not on inherent catalytic properties.

Q7: Have computational methods been employed to study enbucrilate?

A7: Yes, mathematical models have been developed to characterize enbucrilate/Lipiodol mixture polymerization kinetics in vivo based on blood flow decay patterns observed through high-speed digital subtraction angiography (DSA). []

Q8: How is enbucrilate typically formulated for medical use?

A9: Enbucrilate is commonly formulated as a mixture with iodized oil (Lipiodol). [, , ] This mixture improves handling characteristics during injection for embolization procedures.

Q9: What are the safety and handling considerations for enbucrilate?

A10: Enbucrilate is intended for single-use only and should be handled with caution by trained medical professionals. []

Q10: What is the absorption and distribution profile of enbucrilate?

A11: Due to its rapid polymerization upon contact with tissue fluids, enbucrilate primarily exerts its effects locally at the site of application. [] Systemic absorption is minimal.

Q11: Has enbucrilate demonstrated efficacy in treating specific medical conditions?

A11: Yes, research indicates enbucrilate's effectiveness in:

- Symptomatic Nephroptosis: Adhesive nephropexy using enbucrilate effectively relieves pain and provides good anatomical results in patients with symptomatic nephroptosis. []

- Gastric Varices: Enbucrilate has been studied in clinical trials for controlling bleeding from gastric varices. []

- Palliative Embolization of Renal Cell Carcinoma: In patients with inoperable renal cell carcinoma, enbucrilate embolization effectively controls hematuria and pain. []

Q12: Are there concerns about enbucrilate's potential toxicity?

A12: While generally considered safe, enbucrilate can cause adverse effects, including:

- Postembolic Syndrome: A common side effect characterized by pain, fever, and inflammation following embolization procedures. []

- Non-target Embolization: Accidental migration of the embolizing material can occur, potentially leading to complications. []

Q13: What techniques are used to administer enbucrilate for embolization?

A14: Enbucrilate is administered via a catheter under imaging guidance, typically using X-ray fluoroscopy or digital subtraction angiography (DSA). [, ]

Q14: How is the polymerization of enbucrilate monitored during procedures?

A16: Real-time imaging techniques like fluoroscopy and DSA allow visualization of enbucrilate polymerization and distribution within the target vessels during embolization procedures. []

Q15: What is the environmental impact of enbucrilate?

A15: The provided research does not offer information regarding enbucrilate's environmental impact.

Q16: What are the quality control measures for enbucrilate?

A18: Enbucrilate products undergo rigorous quality control procedures during manufacturing to ensure sterility, purity, and consistent performance. []

Q17: Does enbucrilate induce an immune response?

A19: Enbucrilate can trigger a foreign body reaction, a localized inflammatory response, rather than a systemic immune response. []

Q18: Is enbucrilate biodegradable?

A18: Information regarding the biodegradability of enbucrilate is limited in the provided research.

Q19: Are there any alternatives to enbucrilate for tissue adhesion or embolization?

A19: Alternatives to enbucrilate include:

- Other Cyanoacrylates: Different cyanoacrylate formulations with varying properties are available. []

- Onyx: Ethylene vinyl alcohol copolymer (EVOH) is another liquid embolic agent used for AVM treatment, showing potentially higher embolization rates compared to enbucrilate. []

- Sclerosing Agents: Substances like ethanol and polidocanol are used for sclerotherapy, a procedure similar to embolization. []

Q20: How has research on enbucrilate contributed to the field of medicine?

A20: Research on enbucrilate has significantly advanced minimally invasive treatment options for various conditions, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)